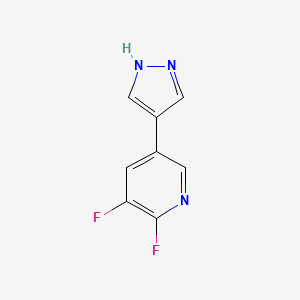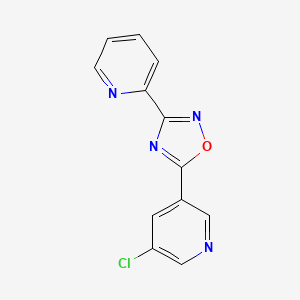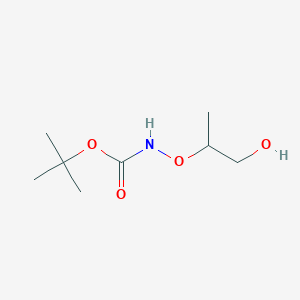
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester
Descripción general
Descripción
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is a synthetic organic compound that belongs to the class of nicotinic acid derivatives This compound is characterized by its unique structure, which includes an ethyl-methyl-amino group and an isopropyl ester group attached to a methyl-nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester typically involves a multi-step process. One common synthetic route includes the following steps:
Nitration: The starting material, 5-methyl-nicotinic acid, undergoes nitration to introduce a nitro group at the 6-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Alkylation: The amino group is alkylated with ethyl-methyl chloride to form the ethyl-methyl-amino derivative.
Esterification: Finally, the carboxylic acid group is esterified with isopropyl alcohol in the presence of an acid catalyst to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: The ethyl-methyl-amino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium azide (NaN₃) and sodium methoxide (NaOMe) are employed for substitution reactions.
Major Products
Oxidation: Hydroxylated derivatives or oxides.
Reduction: Alcohols or primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to nicotinic acetylcholine receptors, modulating their activity and influencing neurotransmission. Additionally, it may interact with enzymes involved in metabolic pathways, altering their activity and leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-(Methyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Ethyl-amino)-5-methyl-nicotinic acid isopropyl ester
- 6-(Dimethyl-amino)-5-methyl-nicotinic acid isopropyl ester
Uniqueness
6-(Ethylmethylamino)-5-methylnicotinic acid isopropyl ester is unique due to the presence of both ethyl and methyl groups on the amino moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C13H20N2O2 |
|---|---|
Peso molecular |
236.31 g/mol |
Nombre IUPAC |
propan-2-yl 6-[ethyl(methyl)amino]-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C13H20N2O2/c1-6-15(5)12-10(4)7-11(8-14-12)13(16)17-9(2)3/h7-9H,6H2,1-5H3 |
Clave InChI |
RIOQUMIRGZBDIG-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)C1=NC=C(C=C1C)C(=O)OC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details












Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-bromo-1-[3-(trifluoromethyl)phenyl]pyridazin-4(1H)-one](/img/structure/B8363184.png)




![6-[2-(2-Oxopiperazin-1-yl)ethyl]pyridine-3-carbonitrile](/img/structure/B8363234.png)

![4-[N-(2-piperidinoethyl)sulphamoyl]aniline](/img/structure/B8363246.png)


![5-Chloro-benzothieno[3,2-c]isoquinoline](/img/structure/B8363274.png)



